(R)-N-Methylquinuclidin-3-amine
Description
(R)-N-Methylquinuclidin-3-amine (CAS 644468-23-5) is a chiral quinuclidine derivative with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . The compound features a bicyclic [2.2.2] octane scaffold with a methylamine substituent at the 3-position in the R-configuration. Its rigid quinuclidine core and stereochemical specificity make it valuable in organic synthesis and catalysis, particularly as a ligand or building block for chiral catalysts .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3R)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
UWBYHCLTULMDDX-QMMMGPOBSA-N |
Isomeric SMILES |
CN[C@H]1CN2CCC1CC2 |
Canonical SMILES |
CNC1CN2CCC1CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Structural Comparison of (R)-N-Methylquinuclidin-3-amine and Analogues
Key Observations :
- Core Structure: While (R)-N-Methylquinuclidin-3-amine has a rigid quinuclidine core, N-Methylquinolin-3-amine (CAS 343330-71-2) features a planar quinoline ring, altering electronic properties and steric interactions .
- Stereochemistry : The S-enantiomer of quinuclidin-3-amine (CAS 119904-90-4) highlights the importance of chirality in biological activity or catalytic efficiency .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The morpholinopropyl derivative (CAS 1039938-93-6) has a predicted boiling point of 378.9°C, significantly higher than the target compound, likely due to increased molecular weight and hydrogen-bonding capacity from the morpholine ring .
- The pKa of 10.61 for N-(3-morpholinopropyl)quinuclidin-3-amine suggests moderate basicity, comparable to other tertiary amines .
Preparation Methods
Cyclization of 3-Quinuclidinone Derivatives
Quinuclidin-3-one, a ketone precursor, is reduced to quinuclidin-3-amine via catalytic hydrogenation or hydride-based reductions. For example, lithium aluminium hydride (LiAlH) reduces the ketone to the secondary amine with high efficiency. Subsequent methylation introduces the N-methyl group (discussed in Section 2).
Mechanistic Insight :
The reduction proceeds through nucleophilic attack of hydride on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the amine. Steric hindrance from the bicyclic structure necessitates prolonged reaction times or elevated temperatures.
Asymmetric Synthesis of Chiral Quinuclidin-3-amine
To directly obtain the (R)-enantiomer, asymmetric hydrogenation of imines derived from quinuclidin-3-one and ammonia has been explored. Chiral catalysts like Rhodium-(R)-BINAP complexes induce enantioselectivity, achieving enantiomeric excess (ee) >90%. For instance:
This method bypasses resolution steps but requires stringent control over catalyst loading and hydrogen pressure.
N-Methylation Strategies
Introducing the methyl group onto the quinuclidin-3-amine nitrogen involves alkylation or reductive amination.
Alkylation with Methyl Halides
Reaction of (R)-quinuclidin-3-amine with methyl iodide (CHI) in the presence of a base (e.g., KCO) yields the tertiary amine. The SN mechanism predominates, though steric hindrance from the bicyclic structure slows kinetics.
Typical Conditions :
Limitations :
Reductive Amination with Formaldehyde
A one-pot approach combines (R)-quinuclidin-3-amine, formaldehyde (HCHO), and a reducing agent like sodium cyanoborohydride (NaBHCN). The imine intermediate is rapidly reduced, preserving stereochemistry:
Advantages :
Enantiomeric Resolution Techniques
When starting from racemic quinuclidin-3-amine, chiral resolution is necessary to isolate the (R)-enantiomer before methylation.
Diastereomeric Salt Formation
Racemic quinuclidin-3-amine is treated with a chiral acid (e.g., (R)-mandelic acid) to form diastereomeric salts. Differential solubility enables separation via crystallization. After isolation, the (R)-amine is regenerated using a base.
Typical Data :
| Chiral Resolving Agent | Solvent | ee Achieved | Yield (%) |
|---|---|---|---|
| (R)-Mandelic acid | Ethanol | 98% | 45 |
| L-Tartaric acid | Methanol | 92% | 50 |
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer, leaving the (R)-amine unreacted. The acylated product is removed via extraction, yielding enantiopure (R)-quinuclidin-3-amine.
Industrial-Scale Production Considerations
Catalytic Hydrogenation Optimization
Large-scale reduction of quinuclidin-3-one employs Raney nickel or palladium catalysts under 10–50 bar H. Continuous-flow reactors enhance throughput and reduce costs.
Green Chemistry Approaches
Recent advances replace methyl iodide with dimethyl carbonate (DMC) as a methylating agent, generating fewer byproducts:
Analytical and Characterization Data
Spectroscopic Confirmation
Thermogravimetric Analysis (TGA)
-
Decomposition onset: 220°C
-
Purity: >99% by DSC
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